molecular formula C23H19ClN4O4 B2434436 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1112313-77-5

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2434436
CAS No.: 1112313-77-5
M. Wt: 450.88
InChI Key: BRVBCAPAZXSGHX-UHFFFAOYSA-N
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Description

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an oxadiazole ring, which often imparts unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, compounds with benzimidazole and oxadiazole rings are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, this compound could serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Oxadiazole Ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative, often under dehydrating conditions.

    Final Coupling: The final step involves coupling the benzimidazole-oxadiazole intermediate with N-(2-phenylpropyl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.

    Substitution: Various substitution reactions can occur, especially at the phenyl and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The oxadiazole ring might enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antibacterial agent.

Uniqueness

What sets 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide apart is the combination of both benzimidazole and oxadiazole rings in a single molecule. This unique structure could potentially offer a broader range of biological activities and chemical reactivity compared to compounds containing only one of these rings.

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-2-31-19-6-4-3-5-18(19)25-20(29)14-28-13-16(9-12-21(28)30)23-26-22(27-32-23)15-7-10-17(24)11-8-15/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVBCAPAZXSGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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